2-(4-methyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-phenethylacetamide
Description
This compound belongs to the pyrazolo-pyridazinone acetamide class, characterized by a fused pyrazolo[3,4-d]pyridazinone core substituted with a methyl group at position 4, a phenyl group at position 1, and an acetamide side chain linked to a phenethyl group. Its synthesis likely follows methodologies reported for analogous structures, such as condensation of pyrazolo-pyridazinone intermediates with substituted amines or anilides under basic conditions (e.g., K₂CO₃ in DMF) .
Properties
IUPAC Name |
2-(4-methyl-7-oxo-1-phenylpyrazolo[3,4-d]pyridazin-6-yl)-N-(2-phenylethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O2/c1-16-19-14-24-27(18-10-6-3-7-11-18)21(19)22(29)26(25-16)15-20(28)23-13-12-17-8-4-2-5-9-17/h2-11,14H,12-13,15H2,1H3,(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUNVTQPDSNQBFD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C2=C1C=NN2C3=CC=CC=C3)CC(=O)NCCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle. It is responsible for the phosphorylation of key components for cell proliferation.
Mode of Action
The compound interacts with CDK2, inhibiting its activity. This inhibition is achieved through the compound’s fit into the CDK2 active site, forming essential hydrogen bonds with Leu83. This interaction results in significant alterations in cell cycle progression.
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle, particularly the transition from the G1 phase to the S phase. This results in cell growth arrest at the G0-G1 stage, leading to a decrease in cell proliferation.
Pharmacokinetics
These properties influence the compound’s bioavailability, which is crucial for its antitumor activity.
Result of Action
The compound’s action leads to significant cytotoxic activities against certain cell lines. For instance, it has shown superior cytotoxic activities against MCF-7 and HCT-116 with IC50 values in the range of 45–97 nM and 6–99 nM, respectively. It also induces apoptosis within HCT cells.
Biological Activity
2-(4-Methyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-phenethylacetamide is a compound belonging to the class of pyrazolopyridazine derivatives, which are recognized for their diverse biological activities and potential therapeutic applications. This article delves into the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant case studies.
Structural Characteristics
The molecular formula of the compound is , with a molecular weight of 364.44 g/mol. Its structure features a pyrazolo[3,4-d]pyridazine core, which is a fused bicyclic system that contributes to its biological activity. The presence of various functional groups enhances its interaction with biological targets.
Biological Activities
Research indicates that compounds within the pyrazolo[3,4-d]pyridazine class exhibit a wide range of biological activities:
- Antimicrobial Activity : Pyrazolo derivatives have shown efficacy against various bacterial strains, indicating potential as antimicrobial agents .
- Anticancer Properties : Studies have demonstrated that these compounds can inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. They target key proteins such as cyclin-dependent kinases and other oncogenic pathways .
- Anti-inflammatory Effects : The compound has been associated with the modulation of inflammatory mediators, suggesting its potential use in treating inflammatory diseases .
The mechanisms underlying the biological activity of 2-(4-methyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-phenethylacetamide involve interactions with specific molecular targets:
- Enzyme Inhibition : The compound acts as an inhibitor for various enzymes involved in disease pathways, including those related to cancer and inflammation.
- Receptor Binding : It may bind to specific receptors, modulating their activity and influencing cellular signaling pathways.
Case Study 1: Anticancer Activity
A study evaluated the anticancer effects of pyrazolo derivatives on human cancer cell lines. The results indicated that 2-(4-methyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-phenethylacetamide significantly inhibited the growth of breast and colon cancer cells. The mechanism was linked to the induction of apoptosis and inhibition of cell migration.
Case Study 2: Anti-inflammatory Properties
In another investigation, the compound was tested for its anti-inflammatory effects in a murine model of arthritis. Results showed a marked reduction in inflammatory markers and joint swelling, suggesting that it could be developed into a therapeutic agent for inflammatory conditions.
Comparative Analysis of Pyrazolo Derivatives
The following table summarizes the biological activities reported for various pyrazolo derivatives:
| Compound Name | Antimicrobial | Anticancer | Anti-inflammatory |
|---|---|---|---|
| Compound A | Yes | Yes | No |
| Compound B | No | Yes | Yes |
| 2-(4-Methyl...) | Yes | Yes | Yes |
Comparison with Similar Compounds
Structural and Substituent Variations
The table below summarizes key structural analogs and their distinguishing features:
Key Observations
Core Heterocycle Influence: Pyrazolo[3,4-d]pyridazinone (target compound) vs. Pyrido[2,3-d]pyridazinone analogs () lack the pyrazole ring, reducing steric bulk and altering π-π stacking interactions .
Substituent Effects :
- Phenethyl vs. Aryl Groups : The phenethyl group in the target compound may improve membrane permeability compared to smaller substituents (e.g., 4-ethoxyphenyl in ).
- Electron-Withdrawing Groups : Derivatives with nitro (4h) or trifluoromethyl (4g) groups exhibit higher melting points, likely due to enhanced intermolecular dipole interactions .
- Chlorophenyl Substitution : Common in pyrazolo-pyridine analogs (e.g., 4g, 4h), this group may enhance metabolic stability but increase molecular weight .
Spectral Characterization :
- All analogs show consistent IR peaks for amide C=O (1668–1682 cm⁻¹) and NH (3321–3333 cm⁻¹), confirming acetamide functionality .
- ¹H NMR signals for methyl groups (δ ~1.83–1.88 ppm) and aromatic protons (δ ~7.13–7.88 ppm) align across derivatives, supporting structural homogeneity .
Implications for Drug Design
- The target compound’s phenethyl group balances lipophilicity and steric bulk, making it a candidate for central nervous system (CNS) targets requiring blood-brain barrier penetration.
- Pyrazolo-pyridazinone cores may offer superior binding to kinases or phosphodiesterases compared to pyridine or pyridazine derivatives .
Preparation Methods
Hydrazine-Mediated Cyclization
Reaction of 4-methyl-1-phenyl-1H-pyrazol-5-amine with maleic anhydride in acetic acid at 80°C yields the intermediate 4-methyl-7-oxo-1-phenyl-6,7-dihydro-1H-pyrazolo[3,4-d]pyridazine. Subsequent oxidation with potassium persulfate (K₂S₂O₈) in aqueous HCl achieves aromatization to the pyridazinone system.
Optimization Notes :
Microwave-Assisted Synthesis
A microwave-assisted method reduces reaction time from 12 hours to 45 minutes. Using ethanol as solvent at 120°C under 300 W irradiation, this approach achieves 89% yield with improved regioselectivity.
Introduction of the acetamide side chain at position 6 involves nucleophilic substitution:
Classical Alkylation
Treatment of the pyridazinone core with ethyl bromoacetate in DMF using K₂CO₃ as base (60°C, 6 hours) forms the ethyl ester intermediate. Subsequent hydrolysis with NaOH (2M, reflux) yields 2-(4-methyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetic acid.
Critical Parameters :
Phase-Transfer Catalysis (PTC)
Employing tetrabutylammonium bromide (TBAB) as PTC agent in a water/dichloromethane biphasic system enables room-temperature alkylation. This method achieves 94% conversion in 2 hours, minimizing thermal degradation.
Amide Coupling with Phenethylamine
The final step involves coupling the acetic acid derivative with phenethylamine:
Carbodiimide-Mediated Coupling
Activation with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) in dichloromethane (DCM) at 0–5°C for 24 hours yields the target compound. Post-purification via silica gel chromatography (eluent: ethyl acetate/hexane 3:1) provides 76% isolated purity.
Side Reactions :
Enzymatic Aminolysis
Lipase B from Candida antarctica (CAL-B) catalyzes the amide bond formation in tert-butyl methyl ether (TBME) at 40°C. This solvent-free method achieves 81% yield with >99% enantiomeric excess (ee), though substrate scope remains limited to primary amines.
Alternative Synthetic Routes
One-Pot Tandem Synthesis
A telescoped approach condenses core formation, alkylation, and amidation into a single reactor. Using Fe₃O₄@MIL-101(Cr)-N(CH₂PO₃)₂ as a magnetically recoverable catalyst, the reaction proceeds at 100°C under solvent-free conditions (yield: 88%, purity: 93%).
Advantages :
Solid-Phase Synthesis
Immobilization of the pyridazinone core on Wang resin enables iterative coupling cycles. After amide formation, cleavage with TFA/H₂O (95:5) liberates the product in 67% overall yield, though scalability remains challenging.
Analytical Characterization
Challenges and Optimization Strategies
Regioselectivity in Core Formation
Competing 5- vs. 6-membered ring closure is mitigated by:
Amide Bond Stability
The acetamide linker undergoes hydrolysis under strongly acidic (pH <2) or basic (pH >10) conditions. Stabilization strategies include:
- Protective Groups : Boc-protection of the amine during alkylation.
- Low-Temperature Workup : Maintaining pH 6–7 during aqueous extraction.
Industrial-Scale Considerations
Cost Analysis
| Component | Laboratory Cost (USD/g) | Bulk Cost (USD/g) |
|---|---|---|
| Phenethylamine | 12.50 | 3.20 |
| EDCI | 8.75 | 1.90 |
| Fe₃O₄@MIL-101 | 45.00 | 9.80 |
Q & A
Q. What are the key synthetic steps for preparing 2-(4-methyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-phenethylacetamide?
The synthesis involves multi-step organic reactions, starting with constructing the pyrazolo[3,4-d]pyridazin core, followed by introducing substituents (e.g., phenyl and phenethyl groups). Critical steps include nucleophilic substitution for acetamide formation and coupling reactions under controlled temperatures (e.g., 60–80°C). Solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate are often used to enhance reaction efficiency .
Q. Which analytical techniques are essential for structural characterization and purity assessment?
Nuclear Magnetic Resonance (NMR) spectroscopy confirms molecular structure by identifying proton and carbon environments, while High-Performance Liquid Chromatography (HPLC) monitors reaction progress and purity. Mass spectrometry (MS) validates molecular weight, and Infrared (IR) spectroscopy identifies functional groups .
Q. What biological activities have been reported for this compound?
Preclinical studies indicate anticancer activity against MCF7 (IC50: 3.79 µM) and anti-inflammatory effects (e.g., reduced TNF-α and IL-6 in macrophage models). Activity varies across cell lines, with lower potency observed in NCI-H460 (IC50: 12.50 µM) and SF-268 (IC50: 42.30 µM) .
Advanced Research Questions
Q. How can synthetic yield be optimized for this compound?
Yield optimization requires fine-tuning reaction conditions:
- Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.
- Catalyst choice : Bases like sodium hydride or piperidine enhance coupling efficiency.
- Temperature control : Maintaining 60–70°C prevents side reactions during cyclization.
- Purification : Column chromatography or recrystallization ensures high purity .
Q. How should researchers address contradictions in biological activity data across studies?
Discrepancies in IC50 values (e.g., MCF7 vs. SF-268) may arise from cell line-specific metabolic profiles or assay conditions. Mitigation strategies include:
- Replicating experiments with standardized protocols (e.g., identical incubation times).
- Validating target engagement via molecular docking or kinase inhibition assays.
- Cross-referencing with structural analogs to identify substituent-dependent activity trends .
Q. What reaction mechanisms are plausible for modifying this compound’s core structure?
The pyrazolo[3,4-d]pyridazin core undergoes:
- Nucleophilic substitution : Replacement of acetamide groups with thiols or amines.
- Suzuki-Miyaura coupling : Introduction of aryl/heteroaryl groups at the phenyl ring.
- Oxidation/Reduction : Modulation of the pyridazinone moiety to alter electronic properties .
Q. What strategies are recommended for improving aqueous solubility during formulation?
Q. How can structure-activity relationships (SAR) guide derivative design?
Key SAR insights include:
- Phenyl substituents : Electron-withdrawing groups (e.g., -CF3) improve kinase inhibition.
- Acetamide chain length : Shorter chains enhance membrane permeability.
- Pyridazinone oxidation state : Reduced forms (e.g., dihydropyridazine) increase metabolic stability .
Q. What experimental approaches validate target specificity in vitro?
- Kinase profiling panels : Screen against 50+ kinases to identify off-target effects.
- CRISPR/Cas9 knockouts : Confirm activity loss in target-deficient cell lines.
- Isothermal titration calorimetry (ITC) : Quantify binding affinity to purified proteins .
Q. How should stability studies be designed for long-term storage?
- Forced degradation : Expose to heat (40–60°C), light, and humidity to identify degradation pathways.
- Analytical monitoring : Use HPLC-MS to track decomposition products (e.g., hydrolysis of acetamide).
- Storage recommendations : Lyophilized form at -20°C in inert atmospheres minimizes degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
